5-Methyl-2-(4-methylphenyl)-6-phenyl-4H-1,3-oxazin-4-one
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Overview
Description
5-Methyl-2-(4-methylphenyl)-6-phenyl-4H-1,3-oxazin-4-one is a heterocyclic compound that belongs to the oxazinone family. This compound is characterized by its unique structure, which includes a six-membered ring containing oxygen and nitrogen atoms. The presence of both aromatic and heterocyclic elements in its structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(4-methylphenyl)-6-phenyl-4H-1,3-oxazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzaldehyde with phenylacetic acid in the presence of a dehydrating agent to form the intermediate, which then undergoes cyclization with an amine to form the oxazinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(4-methylphenyl)-6-phenyl-4H-1,3-oxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
5-Methyl-2-(4-methylphenyl)-6-phenyl-4H-1,3-oxazin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(4-methylphenyl)-6-phenyl-4H-1,3-oxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4H-1,3-oxazin-4-one: Lacks the methyl groups present in 5-Methyl-2-(4-methylphenyl)-6-phenyl-4H-1,3-oxazin-4-one.
6-Methyl-2-phenyl-4H-1,3-oxazin-4-one: Similar structure but with different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity, stability, and biological activity. The presence of both methyl and phenyl groups provides distinct electronic and steric effects, making it a valuable compound for various applications .
Properties
CAS No. |
90062-25-2 |
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Molecular Formula |
C18H15NO2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
5-methyl-2-(4-methylphenyl)-6-phenyl-1,3-oxazin-4-one |
InChI |
InChI=1S/C18H15NO2/c1-12-8-10-15(11-9-12)18-19-17(20)13(2)16(21-18)14-6-4-3-5-7-14/h3-11H,1-2H3 |
InChI Key |
OJJRHDZWQBEBJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=O)C(=C(O2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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